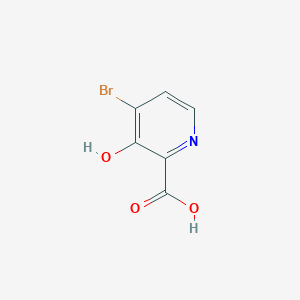

4-Bromo-3-hydroxypicolinic acid

Overview

Description

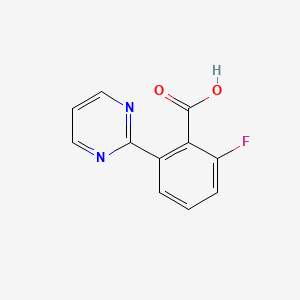

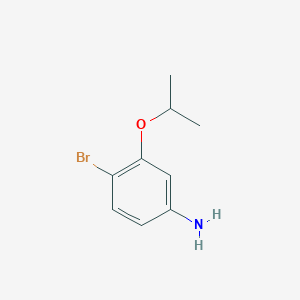

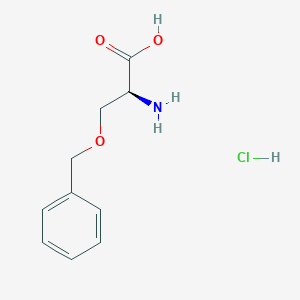

4-Bromo-3-hydroxypicolinic acid is a derivative of picolinic acid . It contains a total of 15 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of borinic acids, which are highly valuable building blocks in organic synthesis, has been reported . Protodeboronation of pinacol boronic esters is one of the methods used .Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis

The reaction of the carboxylic acid with PBr3 forms an acid bromide and HBr. The formation of an acid bromide is vital to this reaction because they lack the acidic carboxylic acid proton and can enolize much more readily, making α-bromination possible .Scientific Research Applications

Chemical Properties and Reactivity

4-Bromo-3-hydroxypicolinic acid exhibits specific properties and behaviors in chemical reactions. A comparative study utilizing density functional theory revealed insights into the proton-related reactions of hydroxypicolinic acids. The study indicated preferences in the formation of zwitterionic forms for certain hydroxypicolinic acids and highlighted their complexation behaviors with metals like copper(II), with varying stability and kinetic properties of the complexes formed (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).

Coordination Chemistry

The coordination behavior of 3-hydroxypicolinic acid, a close relative of this compound, with metals has been extensively studied. Cadmium(II) complexes of 3-hydroxypicolinic acid demonstrated specific bonding modes, forming centrosymmetrical dimers with a significant network of hydrogen bonds. The molecular structures of these complexes have been characterized by various methods including X-ray crystallography, providing insights into their structural and bonding characteristics (Popović et al., 2006).

Photolabile Properties

Brominated hydroxyquinoline, a compound related to this compound, has been identified as a potential photolabile protecting group for carboxylic acids. It exhibits high quantum efficiency and sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications. Its solubility and low fluorescence enhance its utility as a caging group for biological messengers (Fedoryak & Dore, 2002).

Luminescent Materials

Complexes of 3-hydroxypicolinic acid with lanthanides like Europium (Eu) and Terbium (Tb) have been synthesized and characterized for their photoluminescent properties. These complexes, when integrated into silica nanoparticles, exhibit significant luminescence, indicating their potential in material sciences for the development of photoactive centers in nanocomposite materials (Soares-Santos et al., 2003).

Safety and Hazards

The safety data sheet for a related compound, 3-Hydroxypicolinic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled .

Mechanism of Action

Target of Action

4-Bromo-3-hydroxypicolinic acid is a metabolite of Brocresine . It primarily targets histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is crucial for the biosynthesis of histamine. Aromatic-L-amino acid decarboxylase is involved in the synthesis of neurotransmitters like dopamine and serotonin .

Mode of Action

The compound acts as an inhibitor for both HDC and aromatic-L-amino acid decarboxylase . It binds to these enzymes and prevents them from catalyzing their respective reactions. The IC50 values for both rat fetal and rat gastric HDC, as well as for aromatic-L-amino acid decarboxylase from hog kidney and rat gastric mucosa, are 1 mM .

Biochemical Pathways

The inhibition of HDC and aromatic-L-amino acid decarboxylase by this compound impacts several biochemical pathways. The most notable is the histamine synthesis pathway, where HDC plays a crucial role . By inhibiting HDC, the compound reduces the production of histamine, a molecule involved in local immune responses and acting as a neurotransmitter. Similarly, the inhibition of aromatic-L-amino acid decarboxylase affects the synthesis of several neurotransmitters .

Pharmacokinetics

The compound’s solubility in dmso is 100 mg/ml (46079 mM), suggesting it may have good bioavailability

Result of Action

The primary result of the action of this compound is the inhibition of HDC and aromatic-L-amino acid decarboxylase, leading to decreased production of histamine and several neurotransmitters . This could potentially affect a variety of physiological processes, including immune response and neurotransmission.

Biochemical Analysis

Biochemical Properties

4-Bromo-3-hydroxypicolinic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase . These interactions are crucial for the conversion of L-lysine to 3-hydroxypicolinic acid, highlighting the compound’s role in the biosynthesis of important pyridine building blocks. The nature of these interactions involves successive processes of hydroxylation and tautomerization, which are essential for the formation of 3-hydroxypicolinic acid .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the regulation of specific enzymes and proteins involved in metabolic processes. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific enzymes and proteins, thereby modulating their activity. This can result in either the inhibition or activation of these enzymes, depending on the context of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic processes. At higher doses, this compound can cause toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to specific cell types. Threshold effects have been observed, indicating that there is a dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the biosynthesis of pyridine building blocks. The compound interacts with enzymes such as L-lysine 2-aminotransferase and FAD-dependent dehydrogenase, which are essential for its conversion to 3-hydroxypicolinic acid . These interactions play a crucial role in the metabolic flux and levels of metabolites within the cell, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and overall function within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The activity and function of this compound are closely linked to its subcellular localization, as it interacts with various biomolecules within these compartments .

Properties

IUPAC Name |

4-bromo-3-hydroxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-3-1-2-8-4(5(3)9)6(10)11/h1-2,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNFRWNPQNKTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1445307.png)

![3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1445310.png)

![2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1445316.png)

![4-Bromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1445319.png)

![2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide](/img/structure/B1445326.png)